molecular formula C12H16N2O4S B180055 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine CAS No. 18543-01-6

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine

Cat. No. B180055
CAS RN: 18543-01-6
M. Wt: 284.33 g/mol
InChI Key: WCSXXCGVKGPQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine, also known as MSNP, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism Of Action

The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is not fully understood. However, studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in inflammation and oxidative stress, and their inhibition by 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine may contribute to its neuroprotective and anti-cancer effects.

Biochemical And Physiological Effects

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can induce apoptosis in cancer cells, inhibit the activity of COX-2 and iNOS, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can reduce tumor growth in mice and improve cognitive function in rats.

Advantages And Limitations For Lab Experiments

One advantage of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is its potential as a multi-targeted agent. Its ability to inhibit the activity of multiple enzymes involved in inflammation and oxidative stress makes it a promising candidate for the development of new therapies for various diseases. However, one limitation of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine. One direction is the development of new 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine derivatives with improved solubility and bioavailability. Another direction is the study of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of methylsulfonyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is approximately 50%.

Scientific Research Applications

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been studied for its potential as an anti-cancer agent. Studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In neuroscience, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been studied for its potential as a neuroprotective agent. Studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18543-01-6

Product Name

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidine

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

WCSXXCGVKGPQHP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]

Other CAS RN

18543-01-6

synonyms

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine

Origin of Product

United States

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